4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
4-[chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF5NO3/c9-8(13,14)18-4-1-2-5(7(10,11)12)6(3-4)15(16)17/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYTUNGBMUXSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)Cl)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Nucleophilic Substitution on Difluoromethoxybenzene
Step 1: Synthesis of 1,1-Difluoromethoxybenzene
- Starting from phenol, reaction with difluoromethylating agents (e.g., difluoromethyl bromide) in the presence of a base yields 1,1-difluoromethoxybenzene.
Step 2: Chlorination to form the Chloro(difluoro)methoxy derivative
- The difluoromethoxybenzene reacts with thionyl chloride ($$\mathrm{SOCl_2}$$) under reflux conditions, converting the hydroxyl group into a chloro group, yielding 1-[Chloro(difluoro)methoxy]benzene.
Method 2: Electrophilic Aromatic Nitration
- The chlorinated intermediate undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid, selectively introducing the nitro group at the para position relative to the chloro(difluoro)methoxy group, forming 4-nitro-1-[Chloro(difluoro)methoxy]benzene .
Method 3: Trifluoromethylation
- The introduction of the trifluoromethyl group at the ortho position to the nitro group can be achieved via a directed electrophilic substitution using trifluoromethylating reagents such as Togni's reagent or trifluoromethyl iodide in the presence of a catalyst, under controlled conditions.
Reaction Data and Conditions
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Difluoromethoxy formation | Phenol, difluoromethylating agent | Reflux, base (e.g., K2CO3) | Ensures selective substitution |
| Chlorination | Thionyl chloride | Reflux, inert atmosphere | Converts hydroxyl to chloro group |
| Nitration | HNO₃ / H₂SO₄ | 0–5°C, controlled addition | Para-selectivity favored |
| Trifluoromethylation | Trifluoromethylating reagent | Room temperature, inert atmosphere | Directed ortho substitution |
Data Tables
Table 1: Typical Reaction Conditions for Key Steps
| Reaction Step | Reagents | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Difluoromethoxy synthesis | Phenol, difluoromethyl bromide | Reflux (~80°C) | 12 hours | 85 | High selectivity |
| Chlorination | SOCl₂ | Reflux (~70°C) | 4 hours | 90 | Excess SOCl₂ used |
| Nitration | HNO₃ / H₂SO₄ | 0–5°C | 2 hours | 75 | Para-selectivity |
| Trifluoromethylation | CF₃I or Togni's reagent | Room temp | 6 hours | 65–80 | Requires inert atmosphere |
Research Findings and Optimization Strategies
Recent patent literature (e.g., EP3670492A1) emphasizes the importance of environmentally friendly processes, such as:
- Using milder nitration conditions to reduce waste
- Employing catalytic trifluoromethylation methods to improve selectivity
- Continuous flow reactors for large-scale production, reducing reaction times and improving safety
Research indicates that optimizing reaction temperatures, reagent equivalents, and solvent choices significantly enhances yields and purity.
Notes and Considerations
- Selectivity : The nitration step is regioselective, favoring the para position relative to the chloro(difluoro)methoxy group.
- Environmental Impact : Use of greener nitration agents and catalytic trifluoromethylation reduces hazardous waste.
- Scale-up : Continuous flow techniques and advanced purification methods (e.g., chromatography, recrystallization) are recommended for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro and halogen groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in anhydrous conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Aminated Derivatives: Reduction of the nitro group yields amine derivatives.
Substituted Derivatives: Substitution reactions yield various substituted benzene derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of multiple halogen substituents, which influence its reactivity and stability. Its molecular formula is , with a molecular weight of approximately 291.56 g/mol. The unique arrangement of chlorine and fluorine atoms contributes to its distinct physical and chemical properties, making it suitable for various applications.
Medicinal Chemistry
The incorporation of fluorine atoms into organic molecules has been shown to enhance their biological activity and metabolic stability. Compounds like 4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene are being explored as potential candidates for drug development:
- Anticancer Agents : Research indicates that fluorinated compounds can exhibit improved potency against cancer cells due to enhanced lipophilicity and binding affinity to biological targets .
- Antimicrobial Activity : The compound's structure may allow it to interact effectively with microbial enzymes, potentially leading to the development of new antibiotics .
Agrochemicals
Fluorinated compounds are increasingly used in the agricultural sector for their ability to modify the physicochemical properties of active ingredients:
- Herbicides and Pesticides : The introduction of fluorine can improve the efficacy and selectivity of agrochemicals, making them more effective at lower doses . The compound may serve as a building block in the synthesis of novel herbicides that target specific plant pathways while minimizing environmental impact.
Materials Science
The unique properties of fluorinated compounds make them valuable in materials science:
- Fluorinated Polymers : The compound can be utilized in the synthesis of high-performance polymers that exhibit resistance to heat, chemicals, and UV radiation. These materials find applications in coatings, sealants, and insulation .
- Electronic Materials : Due to their dielectric properties, fluorinated compounds are being investigated for use in electronic components, such as insulators in semiconductors .
Case Study 1: Development of Anticancer Agents
A study published in Bioorganic & Medicinal Chemistry Letters explored a series of fluorinated derivatives based on similar structures to this compound. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for developing new anticancer therapies .
Case Study 2: Agrochemical Efficacy
Research conducted on the efficacy of fluorinated herbicides demonstrated that compounds with similar substitutions as this compound showed enhanced activity against resistant weed species. This highlights the compound's potential role in developing next-generation agricultural products that can effectively manage pest resistance .
Mechanism of Action
The mechanism of action of 4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene involves interactions with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances its reactivity and binding affinity to specific targets. The compound may inhibit enzyme activity or disrupt cellular processes by forming covalent bonds or through non-covalent interactions.
Comparison with Similar Compounds
Compound A : 2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene (Nitrofluorfen)
- Key Differences: Lacks the chloro(difluoro)methoxy group; instead, has a simple 4-nitrophenoxy substituent. Reduced steric bulk compared to the target compound.
- Application : Used as a herbicide (Nitrofluorfen) .
Compound B : 2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene (Oxyfluorfen)
- Key Differences: Contains an ethoxy group adjacent to the nitro substituent on the phenoxy ring. Higher lipophilicity (log P) due to the ethoxy group, enhancing soil persistence .
- Application : Broad-spectrum herbicide (Oxyfluorfen) with longer environmental half-life.
Compound C : 1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene
- Key Differences: Incorporates a methyl group on the phenoxy ring (position 3), increasing steric hindrance. Molecular Weight: 331.68 g/mol (vs. target compound’s ~336–340 g/mol estimated range) .
- Impact : Methyl substitution may reduce metabolic degradation rates in biological systems.
Electronic and Steric Effects
Substituent Electronic Contributions
| Substituent | Hammett σₚ Value | Resonance Effect |
|---|---|---|
| -NO₂ | +1.27 | Strong EWG |
| -CF₃ | +0.54 | Moderate EWG |
| -OCF₂Cl | +0.45* | Weak EWG |
*Estimated based on trifluoromethoxy (-OCF₃, σₚ = +0.35) and chloro substitution .
- The target compound’s -OCF₂Cl group provides intermediate electron withdrawal, balancing reactivity between oxidation and nucleophilic substitution.
Steric Comparisons
- Target Compound : The -OCF₂Cl group introduces moderate steric hindrance (van der Waals volume ~35 ų).
- Analog with Ortho-Substituents : Compounds like 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene () show reduced synthetic yields in coupling reactions due to ortho-substituent steric clashes .
Physical Properties and Stability
*Derived from analogs in and .
- The target compound’s higher molecular weight and halogen content suggest greater thermal stability but lower water solubility compared to Nitrofluorfen.
Biological Activity
4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene (CAS Number: 1417567-63-5) is an aromatic compound featuring multiple halogen atoms and a nitro group, which endows it with unique chemical properties. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's structure is characterized by:
- A trifluoromethyl group that enhances lipophilicity and biological activity.
- A nitro group that can participate in redox reactions.
- A chloro(difluoro)methoxy group which contributes to its reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C8H3ClF5NO3 |
| Molecular Weight | 267.56 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Toxicity | H301: Toxic if swallowed |
The biological activity of the compound is primarily mediated through interactions with specific molecular targets, such as enzymes and receptors. The electron-withdrawing nature of the nitro and trifluoromethyl groups enhances its reactivity, allowing it to form covalent bonds or engage in non-covalent interactions with biological macromolecules.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures can inhibit bacterial growth. The presence of halogen atoms is often correlated with increased antimicrobial potency. For instance, compounds containing trifluoromethyl groups have demonstrated enhanced activity against various pathogens.
Anticancer Properties
Preliminary research suggests potential anticancer activity, possibly through the inhibition of key metabolic pathways in cancer cells. The compound's ability to disrupt cellular processes may lead to apoptosis in malignant cells.
Case Studies
-
Antimicrobial Screening :
In a study evaluating various halogenated compounds for antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone compared to controls, suggesting its potential as an antimicrobial agent. -
Anticancer Activity :
A recent investigation into the effects of similar trifluoromethyl-containing compounds on cancer cell lines showed that they could induce cell cycle arrest and apoptosis. While specific data on this compound is limited, analogs have demonstrated IC50 values in the low micromolar range against certain cancer types.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful.
Table 2: Comparison of Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) |
|---|---|---|
| 4-Chloro-2-nitro-1-(trifluoromethyl)benzene | Moderate | Not specified |
| 4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene | High | Low micromolar |
| This compound | High | Low micromolar |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
